molecular formula C6H14N2 B1342283 5-Methyl-[1,4]diazepane CAS No. 22777-05-5

5-Methyl-[1,4]diazepane

Cat. No.: B1342283
CAS No.: 22777-05-5
M. Wt: 114.19 g/mol
InChI Key: PCSCFJLGJHWKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-[1,4]diazepane is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Triazenes Synthesis

    A study by Moser and Vaughan (2004) demonstrated the synthesis of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, a new series of triazenes, by coupling 1-methylhomopiperazine with diazonium salts. This research highlighted the stability and characterization of these compounds using various spectroscopic methods, contributing to the development of new compounds in the 1,4-diazepane series (Moser & Vaughan, 2004).

  • Microwave-Assisted Synthesis

    Wlodarczyk et al. (2007) explored an efficient microwave-assisted synthesis method for 1,4-diazepane derivatives. This method significantly improved the synthesis process in terms of speed and yield, indicating the potential for rapid and scalable production of these compounds (Wlodarczyk et al., 2007).

Pharmaceutical Research

  • σ1 Receptor Affinity: Fanter, Schepmann, and Wünsch (2018) focused on the solid-phase synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes. They found that these compounds exhibited high affinity and selectivity for the σ1 receptor, indicating potential applications in pharmaceutical research (Fanter, Schepmann & Wünsch, 2018).

Chemical Structure Analysis

  • X-ray Diffraction Analysis: The crystal and molecular structure of certain bis-triazene series, a derivative of 1,4-diazepane, was determined through X-ray diffraction analysis, contributing to a deeper understanding of the molecular structure of these compounds (Moser & Vaughan, 2004).

Catalytic Applications

  • Epoxidation Catalysis: Sankaralingam and Palaniandavar (2014) investigated manganese(III) complexes of 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane as catalysts for epoxidation reactions. Their study revealed that the Lewis acidity of the Mn(III) center, as influenced by the ligand substituents, correlated with the yield and selectivity of the epoxide products, indicating potential applications in catalysis (Sankaralingam & Palaniandavar, 2014).

Medicinal Chemistry

  • T-Type Calcium Channel Blockers: Gu et al. (2010) synthesized and evaluated 1,4-diazepane derivatives as T-type calcium channel blockers. They identified a compound with good selectivity and favorable pharmacokinetic characteristics, highlighting the potential of 1,4-diazepane derivatives in treating diseases related to T-type calcium channels (Gu et al., 2010).

Safety and Hazards

5-Methyl-[1,4]diazepane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

Future Directions

Research on 1,4-diazepanes, including 5-Methyl-[1,4]diazepane, is ongoing. A recent study developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method could be used for the construction of chiral 1,4-diazepanes of pharmaceutical importance . Another study discussed a modular approach to diverse heterocyclic scaffolds, including those based on piperazines, 1,4-diazepanes, and 1,5-diazocanes . These studies suggest potential future directions in the synthesis and application of 1,4-diazepanes.

Mechanism of Action

Target of Action

5-Methyl-[1,4]diazepane is a derivative of the diazepine class of compounds . Diazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .

Mode of Action

The mode of action of this compound, like other diazepines, is likely to involve enhancement of GABA activity . This is achieved by increasing the frequency of chloride channel opening events, which leads to hyperpolarization of the neuron and a decrease in neuronal firing .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the activity of GABA, it can influence various downstream effects such as sedation, muscle relaxation, anxiolytic effects, and anticonvulsant properties .

Pharmacokinetics

Diazepines typically have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepines is further prolonged by the even longer half-life of their active metabolites .

Result of Action

The molecular and cellular effects of this compound’s action would likely mirror those of other diazepines. This includes a decrease in neuronal excitability due to the enhancement of GABA activity . Clinically, this can manifest as sedative, muscle relaxant, anxiolytic, and anticonvulsant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, individual factors such as the patient’s metabolic rate, age, and health status can influence the compound’s pharmacokinetics and overall effect .

Biochemical Analysis

Biochemical Properties

5-Methyl-[1,4]diazepane plays a crucial role in several biochemical reactions. It interacts with enzymes such as imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to form chiral 1,4-diazepanes . This interaction is highly enantioselective, with specific imine reductases from organisms like Leishmania major and Micromonospora echinaurantiaca showing high catalytic efficiency . The compound also interacts with other biomolecules, including proteins and cofactors, to facilitate various biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, such as the modulation of kinase activity and the regulation of metabolic pathways . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The binding interactions of this compound with proteins and enzymes are critical for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to alterations in cellular processes and functions, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anxiolytic or anticonvulsant properties . At higher doses, it can cause toxic or adverse effects, including sedation, ataxia, and other neurological symptoms . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and elimination . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s pharmacokinetics and its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, making it important to understand the mechanisms of its transport and distribution.

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the mitochondrial outer membrane . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization of this compound is critical for its biochemical activity and its effects on cellular function.

Properties

IUPAC Name

5-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCFJLGJHWKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594982
Record name 5-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22777-05-5
Record name 5-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-[1,4]diazepane
Reactant of Route 2
5-Methyl-[1,4]diazepane
Reactant of Route 3
5-Methyl-[1,4]diazepane
Reactant of Route 4
5-Methyl-[1,4]diazepane
Reactant of Route 5
5-Methyl-[1,4]diazepane
Reactant of Route 6
5-Methyl-[1,4]diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.